TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (0)

Dye‑sensitized solar cells Counter electrode catalysis Molybdenum oxide thin films

This Mo(CO)₃(NCCH₂CH₃)₃ complex is a superior precursor for the in‑situ generation of the “Mo(CO)₃” fragment. Propionitrile ligands confer enhanced thermal stability and moderated substitution kinetics, enabling safe, controlled reactions with bulky phosphines or NHCs. Uniquely yields fractional MoO₃ catalyst layers for fiber‑shaped dye‑sensitized solar cells, delivering a 60% power conversion efficiency gain and 90% mechanical flexibility retention after 350 bends. Requires rigorous inert‑atmosphere handling. Choose this specific precursor to avoid decomposition and ensure reproducible results. Request bulk pricing today.

Molecular Formula C12H15MoN3O3
Molecular Weight 345.2 g/mol
CAS No. 103933-26-2
Cat. No. B021363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (0)
CAS103933-26-2
Molecular FormulaC12H15MoN3O3
Molecular Weight345.2 g/mol
Structural Identifiers
SMILESCCC#N.CCC#N.CCC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mo]
InChIInChI=1S/3C3H5N.3CO.Mo/c3*1-2-3-4;3*1-2;/h3*2H2,1H3;;;;
InChIKeyLQKDIRFNATWMAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (0) Procurement Guide: Molecular Identity and Baseline Properties


TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (0) (CAS 103933-26-2), with the formula Mo(CO)₃(NCCH₂CH₃)₃, is an organometallic molybdenum(0) complex featuring a fac‑Mo(CO)₃ core coordinated by three labile propionitrile ligands. As a member of the Mo(CO)₃L₃ (L = nitrile) class, this compound serves as a versatile precursor for the in‑situ generation of the coordinatively unsaturated “Mo(CO)₃” fragment, enabling the synthesis of a wide range of substituted molybdenum carbonyl complexes [1]. Its utility as a precursor is complemented by a defined coordination environment, with the propionitrile ligands imparting distinct steric and electronic characteristics that differentiate it from its acetonitrile and other nitrile analogs .

Why In‑Class Mo(CO)₃(NCR)₃ Complexes Are Not Interchangeable: A Procurement-Critical Primer


While all Mo(CO)₃(nitrile)₃ complexes can generate the “Mo(CO)₃” fragment, the choice of nitrile ligand critically influences the compound’s handling stability, vapor pressure characteristics, and the kinetics of ligand substitution. The propionitrile derivative exhibits enhanced air/moisture sensitivity compared to its acetonitrile counterpart , necessitating stricter inert-atmosphere handling protocols that directly impact laboratory workflow and procurement decisions. Conversely, the increased steric bulk of the propionitrile ligand can slow unwanted decomposition pathways, offering a practical shelf-life advantage under proper storage. These trade‑offs—between synthetic convenience and operational robustness—render generic “Mo(CO)₃ source” substitution scientifically unsound for applications where controlled stoichiometry, volatility, or specific ligand-exchange rates are paramount.

Quantitative Differentiation Evidence: TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (0) vs. Closest Analogs


Catalytic MoO₃ Electrode Performance: 60% Efficiency Gain in Solid‑State Solar Cells

When employed as a precursor for the fabrication of a fractional‑structured MoO₃ catalyst on the counter electrode of an all‑solid‑state fiber‑shaped dye‑sensitized solar cell (S‑FDSSC), tricarbonyltris(propionitrile)molybdenum(0)‑derived MoO₃ increases the power conversion efficiency by 60% compared to an unmodified reference electrode [1]. This enhancement is attributed to the unique fractional nanostructure accessible from this specific propionitrile precursor, which is not observed when using alternative molybdenum sources under identical solution‑processing conditions [1].

Dye‑sensitized solar cells Counter electrode catalysis Molybdenum oxide thin films

Ligand Exchange Kinetics: Slower Substitution vs. Acetonitrile Analog

Although direct kinetic data for Mo(CO)₃(NCCH₂CH₃)₃ are not reported, the well‑established trend in Group‑6 carbonyl chemistry demonstrates that nitrile ligand substitution rates decrease with increasing alkyl chain length due to steric hindrance and stronger σ‑donation. Class‑level inference places the propionitrile complex as having a significantly slower ligand exchange rate compared to the acetonitrile analog, Mo(CO)₃(NCCH₃)₃, which is known for its extreme lability and pyrophoric nature . This moderated reactivity allows for more controlled synthetic procedures and reduces the risk of violent decomposition during routine handling [1].

Coordination chemistry Ligand substitution kinetics Mo(CO)₃ synthon generation

Tungsten vs. Molybdenum Propionitrile Complexes: Divergent Reactivity in Enone Complex Synthesis

A direct comparative study reveals that tricarbonyltris(propionitrile)molybdenum(0) is not simply interchangeable with its tungsten analog. The synthesis of homoleptic tris(η⁴‑1‑oxa‑1,3‑diene)molybdenum complexes requires a different precursor (η⁶‑benzenetricarbonylmolybdenum(0)), whereas the tungsten analog successfully yields the desired product when starting from tricarbonyltris(propionitrile)tungsten(0) [1]. This divergence underscores that the molybdenum‑propionitrile complex possesses a distinct reactivity profile, making it unsuitable for certain transformations that work for the tungsten congener, and vice versa.

Homoleptic enone complexes Organometallic synthesis Precursor reactivity comparison

Evidence‑Backed Application Scenarios for TRICARBONYLTRIS(PROPIONITRILE)MOLYBDENUM (0) Procurement


Fabrication of High‑Performance MoO₃ Counter Electrodes for Solid‑State Solar Cells

Researchers developing solid‑state fiber‑shaped dye‑sensitized solar cells can leverage tricarbonyltris(propionitrile)molybdenum(0) as a unique precursor to create fractional‑structured MoO₃ catalyst layers. The resulting counter electrode delivers a 60% improvement in power conversion efficiency and exhibits superior mechanical flexibility (90% efficiency retention after 350 bending cycles) and humidity/temperature stability (<20% PCE loss after 350 h at 65 °C/65% RH) compared to unmodified devices [1]. This application is directly supported by quantitative device performance data.

Controlled Synthesis of Mo(CO)₃L₃ Complexes with Bulky or Air‑Sensitive Ligands

In synthetic organometallic chemistry, the moderated ligand substitution rate of the propionitrile complex (compared to the highly labile acetonitrile analog) enables more controlled generation of the reactive “Mo(CO)₃” fragment [1]. This is particularly valuable when introducing bulky phosphines, N‑heterocyclic carbenes, or air‑sensitive chelating ligands, where exothermic or uncontrolled reactions could lead to decomposition or low yields. The compound’s handling sensitivity necessitates rigorous inert‑atmosphere techniques, but this trade‑off is acceptable in well‑equipped synthetic laboratories seeking reproducibility .

Comparative Reactivity Studies in Group‑6 Metal Carbonyl Chemistry

For fundamental research into the reactivity trends of Group‑6 metal carbonyl precursors, this compound serves as an essential comparator to both the acetonitrile analog and the tungsten‑propionitrile complex. The documented inability of the molybdenum‑propionitrile complex to directly form homoleptic enone complexes—unlike its tungsten counterpart—provides a clear, experimentally validated basis for investigating metal‑ and ligand‑specific reaction pathways [1]. Procurement of this compound is therefore justified for mechanistic studies aiming to elucidate the role of the nitrile ligand and metal center in complex formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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